molecular formula C15H17F2N3O2S B2366662 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine CAS No. 1396760-04-5

4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine

Cat. No.: B2366662
CAS No.: 1396760-04-5
M. Wt: 341.38
InChI Key: BAVSLWSXXYDCFU-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the piperidine ring with 2,6-difluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: The pyrazolylmethyl and difluorophenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The pyrazolylmethyl group may facilitate binding to specific sites, while the difluorophenylsulfonyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-pyrazol-1-yl)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine: shares similarities with other sulfonyl-substituted piperidines and pyrazole derivatives.

    Trifluoromethyl phenyl sulfone: Another sulfone compound with different substituents but similar reactivity.

    Perfluoroalkyl phenyl sulfones: Compounds with perfluoroalkyl groups that exhibit similar chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-13-3-1-4-14(17)15(13)23(21,22)20-9-5-12(6-10-20)11-19-8-2-7-18-19/h1-4,7-8,12H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSLWSXXYDCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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